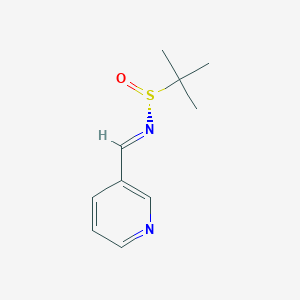![molecular formula C10H14O4 B2963253 Ethyl 3-oxo-1-oxaspiro[3.4]octane-2-carboxylate CAS No. 1231753-64-2](/img/structure/B2963253.png)
Ethyl 3-oxo-1-oxaspiro[3.4]octane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-oxo-1-oxaspiro[3.4]octane-2-carboxylate, also known as Spirooxindole, is a heterocyclic organic compound that has gained significant attention in recent years due to its potential applications in various fields of science. This molecule has a unique spirocyclic structure that makes it an attractive target for synthesis and investigation.
Mécanisme D'action
The mechanism of action of Ethyl 3-oxo-1-oxaspiro[3.4]octane-2-carboxylatee is not fully understood. However, studies have shown that Ethyl 3-oxo-1-oxaspiro[3.4]octane-2-carboxylatee can inhibit the activity of various enzymes, including topoisomerase II, which is involved in DNA replication and repair. Ethyl 3-oxo-1-oxaspiro[3.4]octane-2-carboxylatee has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Ethyl 3-oxo-1-oxaspiro[3.4]octane-2-carboxylatee has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that Ethyl 3-oxo-1-oxaspiro[3.4]octane-2-carboxylatee can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that Ethyl 3-oxo-1-oxaspiro[3.4]octane-2-carboxylatee can reduce tumor growth and improve survival rates in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Ethyl 3-oxo-1-oxaspiro[3.4]octane-2-carboxylatee is its unique spirocyclic structure, which makes it an attractive target for synthesis and investigation. Ethyl 3-oxo-1-oxaspiro[3.4]octane-2-carboxylatee has also been shown to have potent biological activity, making it a promising lead compound for drug discovery. However, one of the limitations of Ethyl 3-oxo-1-oxaspiro[3.4]octane-2-carboxylatee is its low solubility in water, which can make it difficult to study in biological systems.
Orientations Futures
There are numerous future directions for the investigation of Ethyl 3-oxo-1-oxaspiro[3.4]octane-2-carboxylatee. One potential direction is the development of Ethyl 3-oxo-1-oxaspiro[3.4]octane-2-carboxylatee-based drugs for the treatment of cancer and inflammatory diseases. Another direction is the synthesis of functional materials using Ethyl 3-oxo-1-oxaspiro[3.4]octane-2-carboxylatee as a building block. Additionally, the investigation of the mechanism of action of Ethyl 3-oxo-1-oxaspiro[3.4]octane-2-carboxylatee and its interactions with biological systems could provide valuable insights into the development of new drugs and therapies.
Méthodes De Synthèse
The synthesis of Ethyl 3-oxo-1-oxaspiro[3.4]octane-2-carboxylatee can be achieved through various methods, including the Michael reaction, Mannich reaction, and Pictet-Spengler reaction. In the Michael reaction, an enolate reacts with an α,β-unsaturated carbonyl compound to form the spirocyclic structure. The Mannich reaction involves the condensation of an amine, aldehyde, and enolate to produce Ethyl 3-oxo-1-oxaspiro[3.4]octane-2-carboxylatee. The Pictet-Spengler reaction involves the condensation of an indole and an aldehyde or ketone to form the spirocyclic structure.
Applications De Recherche Scientifique
Ethyl 3-oxo-1-oxaspiro[3.4]octane-2-carboxylatee has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, Ethyl 3-oxo-1-oxaspiro[3.4]octane-2-carboxylatee has been investigated for its anticancer, anti-inflammatory, and antimicrobial properties. In materials science, Ethyl 3-oxo-1-oxaspiro[3.4]octane-2-carboxylatee has been utilized as a building block for the synthesis of functional materials such as fluorescent dyes and sensors. In organic synthesis, Ethyl 3-oxo-1-oxaspiro[3.4]octane-2-carboxylatee has been used as a chiral auxiliary for asymmetric synthesis.
Propriétés
IUPAC Name |
ethyl (2R)-3-oxo-1-oxaspiro[3.4]octane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-2-13-9(12)7-8(11)10(14-7)5-3-4-6-10/h7H,2-6H2,1H3/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIZJJUFJGCVLS-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=O)C2(O1)CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1C(=O)C2(O1)CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{6-Fluoro-4-[4-(2-methylphenyl)piperazin-1-yl]quinolin-3-yl}(pyrrolidin-1-yl)methanone](/img/structure/B2963171.png)
![3-(4-fluorophenyl)-N-(3-methylbutyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2963173.png)





![2-bromo-5-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2963183.png)

![1-(4-Chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol](/img/structure/B2963189.png)


![N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-(4-nitrophenoxy)thiophene-2-carboxamide](/img/structure/B2963192.png)